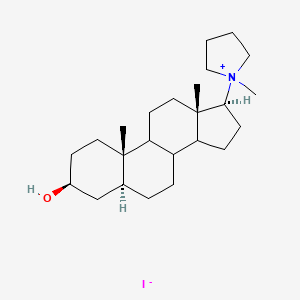
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the androstane steroid structure It is characterized by the presence of a pyrrolidinium group attached to the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative, such as 3beta-Hydroxy-5alpha-androstan-17-one.
Functional Group Modification: The hydroxyl group at the 3-position is protected, and the ketone at the 17-position is reduced to a hydroxyl group.
Pyrrolidinium Group Introduction: The protected androstane derivative is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidinium group.
Deprotection and Iodination: The protecting groups are removed, and the final compound is iodinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolidinium group or the steroid backbone.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the iodide ion can introduce various functional groups.
Scientific Research Applications
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide involves its interaction with specific molecular targets and pathways. The pyrrolidinium group may interact with cellular receptors or enzymes, modulating their activity. The steroid backbone can influence cellular signaling pathways, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3beta-Hydroxy-5alpha-androstan-17-one: A precursor in the synthesis of the target compound.
17-Alpha-allyl-17-beta-hydroxy-5-alpha-androstan-3-beta-yl acetate: Another steroid derivative with similar structural features.
5-Alpha-androstane-3-beta,17-beta-diol: A related compound with hydroxyl groups at the 3 and 17 positions.
Uniqueness
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide is unique due to the presence of the pyrrolidinium group, which imparts distinct chemical and biological properties
Properties
CAS No. |
10085-59-3 |
|---|---|
Molecular Formula |
C24H42INO |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(3S,5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;iodide |
InChI |
InChI=1S/C24H42NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17-22,26H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,18-,19?,20?,21?,22-,23-,24-;/m0./s1 |
InChI Key |
ZYKRWXMEJLINKZ-YGFOHXMGSA-M |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C)O.[I-] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















